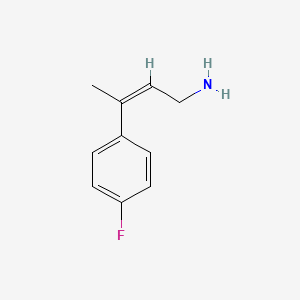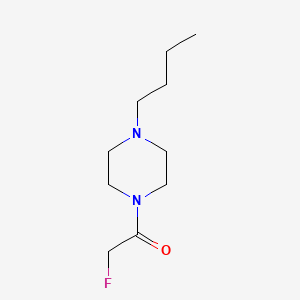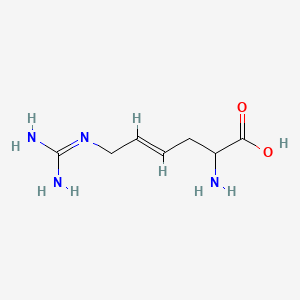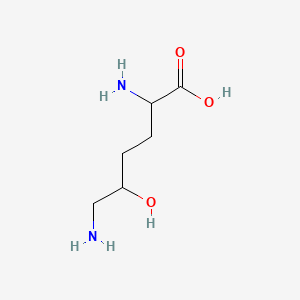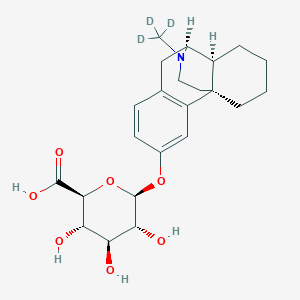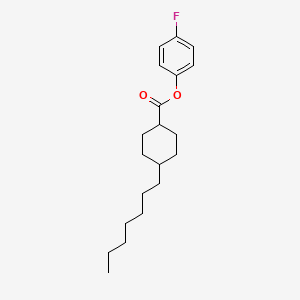
Cuprate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprates are a class of compounds that contain copper in a formal oxidation state of +1. They are primarily known for their role in high-temperature superconductivity, where they exhibit superconducting properties at temperatures significantly higher than traditional superconductors. Cuprates are typically composed of layers of copper oxides (CuO₂) interspersed with other metal oxides, which act as charge reservoirs .
准备方法
Synthetic Routes and Reaction Conditions: Cuprates can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of copper salts with alkali metal oxides or hydroxides under high-temperature conditions. For example, yttrium barium copper oxide (YBa₂Cu₃O₇) can be prepared by mixing yttrium oxide, barium carbonate, and copper oxide, followed by heating the mixture at high temperatures in an oxygen atmosphere .
Industrial Production Methods: Industrial production of cuprates often involves large-scale solid-state reactions. The raw materials, such as copper oxide and other metal oxides, are mixed and heated in large furnaces. The process requires precise control of temperature and oxygen levels to ensure the formation of the desired cuprate phase .
化学反应分析
Types of Reactions: Cuprates undergo various chemical reactions, including oxidation, reduction, and substitution reactions. They are known to participate in nucleophilic addition reactions, particularly with organocuprates (Gilman reagents), which are useful in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with cuprates include alkyllithium compounds, which react with copper salts to form organocuprates. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reagents .
Major Products Formed: The major products formed from reactions involving cuprates depend on the specific reagents and conditions used. For example, the reaction of an organocuprate with an alkyl halide can yield a new carbon-carbon bond, forming a substituted alkane .
科学研究应用
Cuprates have a wide range of scientific research applications, particularly in the field of superconductivity. High-temperature cuprate superconductors are used in various applications, including magnetic resonance imaging (MRI) machines, particle accelerators, and power transmission lines . Additionally, cuprates are studied for their potential use in electronic devices, such as transistors and sensors .
作用机制
The mechanism by which cuprates exhibit superconductivity is not fully understood. it is believed that the superconducting properties arise from the interaction of electrons within the copper oxide planes. The exact nature of this interaction is still a topic of ongoing research, with theories suggesting the involvement of spin fluctuations or phonons .
相似化合物的比较
Cuprates are unique among superconductors due to their high critical temperatures. Other high-temperature superconductors, such as iron-based superconductors, also exhibit superconductivity at elevated temperatures but have different structural and electronic properties . Similar compounds to cuprates include bismuth strontium calcium copper oxide (Bi₂Sr₂CaCu₂O₈) and thallium barium calcium copper oxide (Tl₂Ba₂CaCu₂O₈), which share similar layered structures and superconducting properties .
属性
CAS 编号 |
72927-72-1 |
|---|---|
分子式 |
C38H23Cu2N5Na4O16S4 |
分子量 |
1152.9 g/mol |
IUPAC 名称 |
tetrasodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,3,6-trisulfonate;copper |
InChI |
InChI=1S/C38H27N5O16S4.2Cu.4Na/c44-29-14-19(6-10-27(29)40-42-35-32(62(54,55)56)16-21-12-24(8-9-26(21)37(35)46)39-23-4-2-1-3-5-23)20-7-11-28(30(45)15-20)41-43-36-33(63(57,58)59)17-22-13-25(60(48,49)50)18-31(61(51,52)53)34(22)38(36)47;;;;;;/h1-18,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;/q;;;4*+1/p-4 |
InChI 键 |
FGMABLXDGUWFNG-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


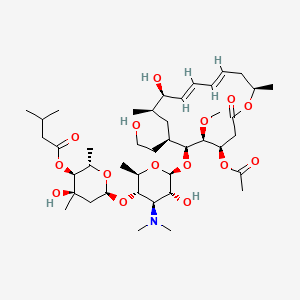
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)
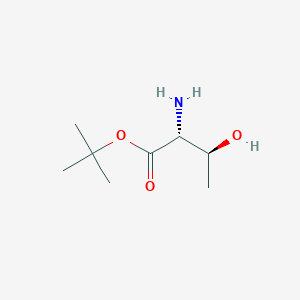
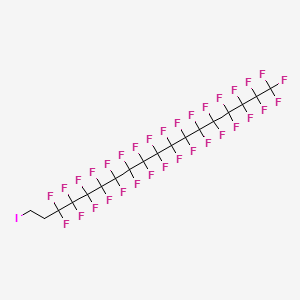
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
